molecular formula C11H15IN2O B066737 N-(5-Iodo-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide CAS No. 179554-56-4

N-(5-Iodo-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Cat. No. B066737
M. Wt: 318.15 g/mol
InChI Key: UXKKWMDNOQJJSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of polyamides and related compounds often involves the polycondensation reaction of specific monomers. For instance, Faghihi and Mozaffari (2008) described the synthesis of new polyamides through direct polycondensation of 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with derivatives of aromatic diamines, producing polymers with a pyridyl moiety in high yield (Faghihi & Mozaffari, 2008). This methodology could be adapted for synthesizing compounds with structural similarities to N-(5-Iodo-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide.

Molecular Structure Analysis

The molecular structure of compounds similar to the title compound has been characterized using techniques like X-ray diffraction. For example, the crystal structure of a novel interaction product of 5-trifluoromethyl-pyridine-2-thione with iodine was determined, showcasing the importance of structural analysis in understanding compound behavior (Chernov'yants et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving pyridine derivatives are diverse. Shibahara et al. (2006) explored the iodine-mediated oxidative desulfurization promoted cyclization of N-2-pyridylmethyl thioamides, highlighting the versatility of pyridine compounds in synthesis and the potential for creating various derivatives, including those with fluorescent properties (Shibahara et al., 2006).

Scientific Research Applications

Activation of Dioxygen by Mononuclear Non-heme Iron Complex

The study by Martinho, Blain, and Banse (2010) explores the activation of dioxygen by a mononuclear non-heme iron complex, where the ligand N-(5-Iodo-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide plays a role. This process is significant for understanding the reductive activation of O2 by enzymatic systems, highlighting the compound's relevance in biochemical research related to oxygen transport and activation mechanisms Martinho et al., 2010.

Reaction of Magnesiated Bases on Substituted Pyridines

Bonnet, Mongin, Trécourt, and Quéguiner (2001) investigated the reaction of magnesiated bases on substituted pyridines, including derivatives similar to N-(5-Iodo-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide. Their work provides insights into the deprotonation and addition reactions, essential for synthetic chemistry applications in developing new chemical entities Bonnet et al., 2001.

Synthesis and Spectroscopic Characterization of Interaction Products

The interaction of 5-trifluoromethyl-pyridine-2-thione with iodine was studied by Chernov'yants, Burykin, Starikova, and Erofeev (2011), providing a basis for understanding the chemical behavior of pyridine derivatives in the presence of halogens. This research contributes to the field of drug design and material science by elucidating the formation of complexes with potential pharmaceutical applications Chernov'yants et al., 2011.

New Polyamides Based on Pyridine Derivatives

Faghihi and Mozaffari (2008) synthesized new polyamides using 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines, demonstrating the utility of pyridine derivatives in polymer science. Their work highlights the potential of such compounds in creating materials with specific thermal and solubility properties Faghihi & Mozaffari, 2008.

Nonaqueous Capillary Electrophoresis of Imatinib Mesylate and Related Substances

Ye, Huang, Li, Xiang, and Xu (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including pyridine analogs. This study is crucial for the quality control and analysis of pharmaceuticals, showcasing the application of pyridine derivatives in analytical chemistry Ye et al., 2012.

properties

IUPAC Name

N-(5-iodo-4-methylpyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IN2O/c1-7-5-9(13-6-8(7)12)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKKWMDNOQJJSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1I)NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590341
Record name N-(5-Iodo-4-methylpyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Iodo-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide

CAS RN

179554-56-4
Record name N-(5-Iodo-4-methylpyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-amino-4-methyl-2-(trimethylacetyl)aminopyridine (1.0 g, 4.82 mmol) in 34 mL of diiodomethane containing isoamyl nitrite (4.0 mL, 29.77 mmol) was heated at 85° C. for 0.5 h, cooled to room temperature and evaporated at 60° C. under high vacuum to give a red semi-solid. The crude material was purified by silica gel column chromatography using 10% ether/hexane as eluant to give the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.